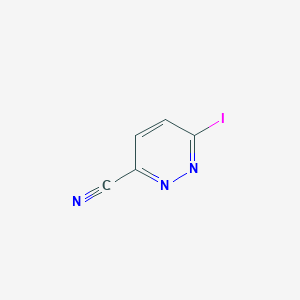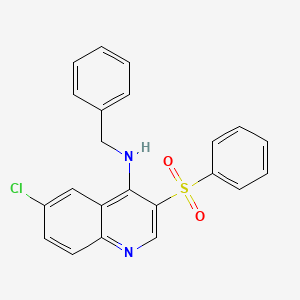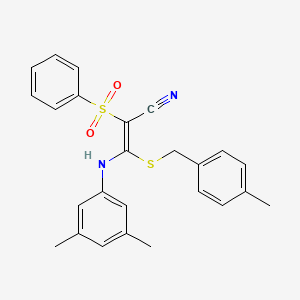![molecular formula C13H15FN2O2 B2537925 N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide CAS No. 2094583-61-4](/img/structure/B2537925.png)
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide, also known as FPA-124, is a small molecule drug that has shown potential in the treatment of various neurological disorders. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in the regulation of several cellular processes.
Mecanismo De Acción
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide exerts its effects by selectively inhibiting GSK-3, an enzyme that is involved in the regulation of several cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3, this compound enhances the activity of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, a brain region that is critical for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide is its selectivity for GSK-3, which reduces the risk of off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on cognitive function and behavior are still unclear, and further studies are needed to fully understand its potential therapeutic benefits.
Direcciones Futuras
Future research on N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide should focus on elucidating its long-term effects on cognitive function and behavior, as well as investigating its potential therapeutic benefits in other neurological disorders. Additionally, the development of more soluble analogs of this compound could improve its efficacy and ease of administration in vivo. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce the risk of side effects.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield 2-(4-fluorophenyl)-2-hydroxyethylamine. This intermediate is then reacted with propargylamine and N-(tert-butoxycarbonyl)glycine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these diseases.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(prop-2-ynylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-7-15-9-13(18)16-8-12(17)10-3-5-11(14)6-4-10/h1,3-6,12,15,17H,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMWFILORQETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)NCC(C1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)


![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)
![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)
![2-(2-bromo-5-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2537859.png)



![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)
